molecular formula C23H28FNO3S B2726415 1-(3-(4-Fluorophenyl)azepan-1-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone CAS No. 1797140-10-3

1-(3-(4-Fluorophenyl)azepan-1-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone

Cat. No.: B2726415
CAS No.: 1797140-10-3
M. Wt: 417.54
InChI Key: ONRDITIEPCWLJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-(4-Fluorophenyl)azepan-1-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone is a useful research compound. Its molecular formula is C23H28FNO3S and its molecular weight is 417.54. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemistry

  • Efficient Synthesis for Medical Applications : The compound has been utilized in the efficient synthesis of NK(1) receptor antagonist aprepitant, demonstrating its relevance in pharmaceutical chemistry (Brands et al., 2003).
  • Antimicrobial Applications : A variant of the compound showed potential in antimicrobial activities, highlighting its significance in developing new antimicrobial agents (Nagamani et al., 2018).
  • Inhibitor of Cholesterol Absorption : Research indicates its use in designing potent inhibitors of cholesterol absorption, relevant in addressing cholesterol-related health issues (Rosenblum et al., 1998).

Molecular and Structural Studies

  • Hydrogen-Bonding Patterns : Studies of its analogs provide insights into hydrogen-bonding patterns, useful for understanding molecular interactions (Balderson et al., 2007).
  • Protein Kinase B (PKB) Inhibition : Novel azepane derivatives, related to the compound, were evaluated for PKB inhibition, suggesting therapeutic potential in treating diseases related to PKB (Breitenlechner et al., 2004).

Pharmaceutical Synthesis

  • Intermediate in Antagonist Synthesis : The compound serves as an intermediate in synthesizing antagonists for various receptors, underlining its importance in drug development (ChemChemTech, 2022).
  • Anticancer and QSAR Studies : A series of derivatives was synthesized and evaluated for anticancer activities, and QSAR studies demonstrated the importance of molecular parameters in describing its activity (Verma et al., 2015).

Additional Applications

  • Spectroscopic Characterization and Docking Studies : This compound has been characterized using various spectroscopic techniques, and molecular docking studies have been conducted to understand its potential biological applications (Govindhan et al., 2017).
  • Anxiolytic Activity : Research into its derivatives indicates potential anxiolytic activities, suggesting uses in treating anxiety-related disorders (Liszkiewicz et al., 2006).

Properties

IUPAC Name

1-[3-(4-fluorophenyl)azepan-1-yl]-2-(4-propan-2-ylsulfonylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28FNO3S/c1-17(2)29(27,28)22-12-6-18(7-13-22)15-23(26)25-14-4-3-5-20(16-25)19-8-10-21(24)11-9-19/h6-13,17,20H,3-5,14-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONRDITIEPCWLJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)N2CCCCC(C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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